molecular formula C10H14N2O5 B1682739 Telbivudine CAS No. 3424-98-4

Telbivudine

Cat. No.: B1682739
CAS No.: 3424-98-4
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-CSMHCCOUSA-N
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Description

Telbivudine is an antiviral drug used primarily in the treatment of chronic hepatitis B virus infections. It is a synthetic thymidine nucleoside analogue, specifically the β-L enantiomer of thymidine. This compound is marketed under the trade names Sebivo in the European Union and Tyzeka in the United States . It works by inhibiting the replication of the hepatitis B virus, thereby reducing the viral load in patients.

Mechanism of Action

Target of Action

Telbivudine, a synthetic thymidine nucleoside analog, has specific activity against the hepatitis B virus (HBV) . Its primary target is the HBV DNA polymerase (reverse transcriptase) .

Mode of Action

This compound undergoes phosphorylation via interaction with cellular kinases to form the active metabolite, This compound 5’-triphosphate . This active metabolite inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate . This competition leads to the chain termination of DNA synthesis, thereby inhibiting viral replication .

Biochemical Pathways

This compound affects the replication pathway of HBV, which produces mature infectious virions . It impairs HBV DNA replication by leading to chain termination . This alteration in the replication pathway is critically involved in HBV entry, inflammation, fibrosis, and carcinogenesis of host cells .

Pharmacokinetics

This compound is orally administered, with good tolerance, lack of toxicity, and no dose-limiting side effects . It has low protein binding (3.3% in vitro) and undergoes no metabolism . The elimination half-life of this compound is 40 to 49 hours in the terminal phase, and it is excreted through the kidneys .

Result of Action

The molecular effect of this compound is the inhibition of HBV DNA synthesis, which results in the reduction of viral replication . On a cellular level, this compound treatment corrects HBV-induced epigenetic alterations in liver cells . It also induces TGF-β1 expression in human macrophagic cells .

Action Environment

Environmental factors such as renal function can influence the action of this compound . A study showed that this compound has a renal protective effect, improving the estimated glomerular filtration rate (eGFR) during treatment . The benefit on renal function needs to be weighed against the occurrence of resistance in specific clinical situations .

Biochemical Analysis

Biochemical Properties

Telbivudine interacts with cellular kinases to undergo phosphorylation, forming the active metabolite, this compound 5’-triphosphate . This active metabolite inhibits the hepatitis B virus DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5’-triphosphate .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting viral replication . In HepG2 cells, this compound treatment corrects HBV-induced epigenetic alterations .

Molecular Mechanism

The mechanism of action of this compound involves the formation of its active metabolite, this compound 5’-triphosphate, which inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate . This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to be effective in suppressing HBV. In a 104-week regimen of this compound-based optimization strategy for Chinese patients with chronic hepatitis B, 94% of patients achieved virological suppression after 104 weeks .

Dosage Effects in Animal Models

In preclinical studies, this compound was investigated in rats and monkeys at concentrations substantially greater than the anticipated dose in humans. No significant toxic effects were observed in animal models, suggesting a minimal risk of cumulative, carcinogenic, or reproductive toxicity in humans .

Metabolic Pathways

This compound is a prodrug that requires phosphorylation to become active. There are two candidates which may perform the first phosphorylation TK2 and DTYMK and one, NME4, that may perform the second phosphorylation to form the active metabolite, this compound 5’-triphosphate .

Transport and Distribution

This compound is orally administered, with good tolerance, lack of toxicity, and no dose-limiting side effects

Chemical Reactions Analysis

Comparison with Similar Compounds

Telbivudine is often compared with other antiviral drugs used to treat chronic hepatitis B, such as lamivudine, adefovir, and entecavir. Clinical trials have shown that this compound is more effective than lamivudine and adefovir in reducing viral load and is less likely to cause resistance . Entecavir, another antiviral drug, is also highly effective but has a different resistance profile and may be preferred in certain clinical scenarios . The uniqueness of this compound lies in its specific activity against the hepatitis B virus and its favorable resistance profile compared to other nucleoside analogues.

Properties

IUPAC Name

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187813
Record name Telbivudine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Telbivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L
Record name Telbivudine
Source DrugBank
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Record name Telbivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Telbivudine 5'–triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5'–triphosphate. This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication. Incorporation of telbivudine 5'–triphosphate into viral DNA also causes DNA chain termination, resulting in inhibition of HBV replication. Telbivudine inhibits anticompliment or second-strand DNA.
Record name Telbivudine
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CAS No.

3424-98-4
Record name Telbivudine
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Record name Telbivudine [USAN:INN:BAN]
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Record name Telbivudine
Source DrugBank
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Record name Telbivudine
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Record name 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl
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Record name TELBIVUDINE
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Record name Telbivudine
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URL http://www.hmdb.ca/metabolites/HMDB0015394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does telbivudine exert its antiviral effect against the hepatitis B virus (HBV)?

A1: this compound is a synthetic L-nucleoside analogue that inhibits HBV DNA polymerase. [] It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate, preventing HBV DNA replication. [, ] This leads to a decrease in the amount of HBV DNA in the blood.

Q2: What are the downstream effects of this compound's inhibition of HBV DNA polymerase?

A2: By inhibiting HBV DNA polymerase, this compound disrupts the viral replication cycle. [, ] This leads to a decrease in the levels of viral proteins, such as HBsAg and HBeAg. The reduction in viral load and protein levels helps to improve liver function and decrease the risk of complications like cirrhosis and hepatocellular carcinoma. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H14N2O5 and its molecular weight is 242.23 g/mol.

Q4: Have any computational chemistry studies been conducted on this compound?

A4: While the provided papers do not delve into specific computational studies, they highlight that this compound is a β-L-nucleoside analogue. [] This structural information can be used in computational chemistry studies to investigate its interactions with HBV DNA polymerase and to design potential analogues with improved efficacy.

Q5: Are there any specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?

A5: The research papers provided do not specifically address formulation strategies for this compound.

Q6: Is there information available regarding the environmental impact and degradation of this compound?

A6: The provided research primarily focuses on the clinical aspects of this compound and does not delve into its environmental impact or degradation pathways.

Q7: What is the pharmacokinetic profile of this compound?

A8: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations between 2.5 to 3.0 hours. [] It has a biphasic disposition and reaches steady state after 5 to 7 days of daily dosing. []

Q8: What is the evidence for the efficacy of this compound in treating chronic hepatitis B?

A8: Numerous studies, including in vitro and in vivo experiments, as well as clinical trials, have demonstrated the efficacy of this compound in treating chronic hepatitis B.

  • In vitro: this compound effectively inhibited HBV replication in Huh7 cells transfected with pHBV1.3 plasmids. []
  • Animal models: A mouse model using mouse hepatitis virus strain 3 (MHV-3) showed that this compound, independent of its antiviral activity, boosted the immune response by increasing interferon-γ and decreasing interleukin-4 levels. [] Additionally, this compound treatment enhanced T-cell proliferation and cytokine secretion while suppressing programmed death ligand 1 expression on T cells. []

Q9: How does this compound compare to other antiviral agents like entecavir and tenofovir?

A11: While this compound demonstrates efficacy, particularly in achieving HBeAg seroconversion, [, , ] comparisons with entecavir and tenofovir show varying results.

  • Tenofovir: A roadmap study comparing this compound and tenofovir in HBeAg-negative patients found both regimens similarly effective in suppressing HBV DNA and normalizing ALT levels over 156 weeks. [] Interestingly, this compound showed an eGFR improvement, unlike tenofovir. []

Q10: Does this compound show any unique advantages in specific patient populations?

A10: Studies suggest potential benefits of this compound in certain patient groups:

  • Liver Transplant Recipients: While this compound shows promise in improving renal function and preventing HBV recurrence after liver transplantation, [, ] its use is limited by a high risk of polyneuropathy and myopathy, especially in patients with diabetes. []
  • Patients with Renal Impairment: Several studies indicate that this compound, both as monotherapy and in combination with adefovir, can improve renal function in CHB patients, particularly those with pre-existing renal impairment or at high risk. [, , , ]

Q11: What is the primary mechanism of resistance to this compound?

A13: The most common mechanism of resistance to this compound is the development of mutations in the HBV polymerase gene, particularly the YMDD motif. [, , ]

Q12: Is there cross-resistance between this compound and other antiviral agents?

A14: Yes, cross-resistance can occur between this compound and other nucleoside/nucleotide analogues, such as lamivudine. [, ] This highlights the importance of considering resistance profiles when switching therapies or using combination treatments.

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